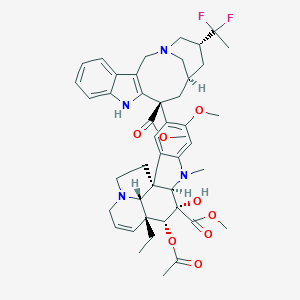

Vinflunine

Description

Properties

Key on ui mechanism of action |

Microtubules are a major component of the cytoskeleton that have a critical role in maintenance of cell shape, mobility, adhesion and intracellular integrity. They also play a role in the formation of the mitotic spindle and chromosomal segregation to the daughter cells at mitosis. Via GTP hydrolysis at the β-tubulin subunit and polymerization of tubulin into linear polymers, microtubules, or macromolecular filaments composed of tubulin heterodimers, are formed via a mechanism of nucleation-elongation. At the onset of mitosis, the interphase microtubule network disassembles into the tubulin. The tubulin reassembles into a new population of mitotic spindle microtubules that further undergo rapid successions of lengthening and shortening until they are attached to the newly duplicated sister chromatids at their centromeres. The dynamic behaviour of microtubules are characterized by two mechanical process: dynamic instability indicating repeated switches of growth and shortening at the ends, and microtubule treadmilling that involves the fast-growing (+) end of the microtubule accompanied by a net loss of the opposite slow-growing (-) end. Microtubule treadmilling plays a critical role in mitosis by generating the forces for separation of the chromosomes in the mitotic spindle from centrosome and kinetochores. In both cancer and normal cells, vinflunine binds to tubulin at or near to the vinca binding sites at β-tubulin. It is proposed that in similarity to other vinca alkaloids, vinflunine is most likely to bind to β-tubulin subunit at the interdimer interface. Via direct binding to tubulin, vinflunine inhibits microtubule polymerization and induces a G2+M arrest, or a mitotic arrest. Vinflunine disrupts the dynamic function of microtubules by suppressing treadmilling and slowing the microtubule growth rate while increasing growth duration. Ultimately, mitotic accumulation at the metaphase/anaphase transition results in cell apoptosis. |

|---|---|

CAS No. |

162652-95-1 |

Molecular Formula |

C45H54F2N4O8 |

Molecular Weight |

816.9 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1 |

InChI Key |

NMDYYWFGPIMTKO-GKTGNXALSA-N |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

Canonical SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |

melting_point |

244 |

Other CAS No. |

162652-95-1 |

Synonyms |

Javlor vinflunine |

Origin of Product |

United States |

Foundational & Exploratory

Vinfluunine's Mechanism of Action in Urothelial Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinflunine, a third-generation bifluorinated semi-synthetic vinca alkaloid, represents a significant therapeutic agent in the management of advanced or metastatic urothelial carcinoma, particularly after the failure of platinum-based chemotherapy. Its primary mechanism of action, like other vinca alkaloids, centers on the disruption of microtubule dynamics, a critical process for cell division.[1] This targeted interference with the cellular machinery ultimately leads to cell cycle arrest and apoptosis, selectively impacting rapidly proliferating cancer cells.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's efficacy in urothelial carcinoma, supported by quantitative preclinical and clinical data, detailed experimental methodologies, and visual representations of key cellular pathways.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its antineoplastic effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1] Unlike some other vinca alkaloids, this compound exhibits distinct properties in its interaction with tubulin, which may contribute to its superior antitumor activity and favorable safety profile. The binding of this compound to tubulin leads to a cascade of intracellular events culminating in cell death.

The primary consequences of this compound's interaction with tubulin are:

-

Inhibition of Microtubule Polymerization: this compound directly interferes with the assembly of tubulin dimers into microtubules.[1]

-

Disruption of Mitotic Spindle Formation: The inability to form functional microtubules prevents the construction of a proper mitotic spindle.[3]

-

Metaphase Arrest: Without a functional mitotic spindle, cancer cells are unable to progress through mitosis and are arrested in the metaphase stage.[2]

This disruption of microtubule-dependent processes triggers cellular signaling pathways that lead to programmed cell death, or apoptosis.

Cellular Consequences of Microtubule Disruption

The destabilization of microtubules by this compound initiates a series of cellular responses that are central to its anti-cancer effects. These include cell cycle arrest and the induction of apoptosis.

G2/M Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, this compound effectively halts the cell cycle at the G2/M transition phase.[3] This arrest is a critical checkpoint that prevents cells with damaged or improperly aligned chromosomes from completing division. The prolonged arrest at this phase is a strong signal for the cell to initiate apoptosis.

Induction of Apoptosis

The sustained mitotic arrest induced by this compound is a potent trigger for the intrinsic apoptotic pathway. This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and DNA fragmentation.[1] Key molecular players in this compound-induced apoptosis in urothelial carcinoma include the Bcl-2 family of proteins and caspases. While the precise signaling cascades are still under investigation, it is understood that the disruption of microtubule dynamics leads to the activation of pro-apoptotic signals.

Signaling Pathways Implicated in this compound's Action

The cellular response to this compound is mediated by complex signaling networks. While the complete picture is still emerging, several key pathways have been identified.

Apoptotic Signaling Pathway

The apoptotic cascade initiated by this compound involves the modulation of the Bcl-2 family of proteins, which are critical regulators of programmed cell death. An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a key event that leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, with caspase-3 being a key executioner caspase, leading to the cleavage of cellular substrates and the dismantling of the cell.

Mechanisms of Resistance to this compound

Despite its efficacy, resistance to this compound can develop in urothelial carcinoma. Understanding these mechanisms is crucial for optimizing treatment strategies.

Epithelial-to-Mesenchymal Transition (EMT)

Recent studies have identified Epithelial-to-Mesenchymal Transition (EMT) as a significant mechanism of resistance to this compound.[4][5] EMT is a biological process where epithelial cells lose their cell-cell adhesion and acquire a mesenchymal, migratory phenotype. This transition is associated with changes in the expression of key marker proteins, including the downregulation of E-cadherin (an epithelial marker) and the upregulation of mesenchymal markers like N-cadherin and Vimentin.[6] In the context of this compound resistance, EMT may confer a more chemoresistant phenotype.[4] Research suggests that reversing EMT could potentially re-sensitize resistant urothelial carcinoma cells to this compound.[5]

P-glycoprotein (P-gp) Efflux Pump

Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), is a well-established mechanism of multidrug resistance in cancer. While this compound is a substrate for P-gp, it is considered a less potent inducer of drug resistance compared to other vinca alkaloids.[2]

Quantitative Data on Vinfluunine's Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in urothelial carcinoma.

Table 1: Preclinical Efficacy of Vinfluunine

| Cell Line | Assay Type | Endpoint | Value | Citation |

| T24 (human) | MTT Assay | IC50 (72h) | ~10-20 nM | [4] |

| MB49 (murine) | Not specified | IC50 | 400 nM | [7] |

| Human Tumor Xenografts | In vivo | Antitumor Activity | Definite activity in 64% of xenografts | [7] |

Table 2: Clinical Efficacy of this compound in Platinum-Pretreated Advanced/Metastatic Urothelial Carcinoma

| Study Phase | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Citation |

| Phase II | 51 | 18% | 3.0 | 6.6 | [7] |

| Phase II | 151 | 14.6% | 2.8 | 8.2 | [3] |

| Phase III | 370 | 8.6% (this compound + BSC) vs. 0% (BSC alone) | 3.0 (this compound + BSC) vs. 1.5 (BSC alone) | 6.9 (this compound + BSC) vs. 4.6 (BSC alone) | [8] |

| Retrospective | 102 | 24.5% | 3.9 | 10.0 | [9] |

| Prospective | 27 | 37% (CR+PR) | 3.45 | 3.22 | [10] |

BSC: Best Supportive Care, CR: Complete Response, PR: Partial Response

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on urothelial carcinoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Urothelial carcinoma cell lines (e.g., T24, 5637, J82)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the urothelial carcinoma cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Urothelial carcinoma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

FACS tubes

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include a vehicle control.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Urothelial carcinoma cells

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

FACS tubes

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells by trypsinization, wash with PBS, and count.

-

-

Fixation:

-

Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the DNA content. The peaks will correspond to the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Data Analysis:

-

Use cell cycle analysis software to quantify the percentage of cells in each phase.

-

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins (e.g., Bcl-2, Bax, cleaved caspase-3) following this compound treatment.

Materials:

-

Treated and untreated urothelial carcinoma cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound's mechanism of action in urothelial carcinoma is multifaceted, primarily stemming from its ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. While resistance can emerge, ongoing research into mechanisms such as EMT is paving the way for potential combination therapies to enhance its efficacy. The quantitative data from both preclinical and clinical studies underscore its therapeutic value in a challenging clinical setting. The detailed experimental protocols provided herein serve as a resource for researchers dedicated to furthering our understanding of this important anti-cancer agent and developing improved treatment strategies for urothelial carcinoma.

References

- 1. This compound - Australian Prescriber [australianprescriber.tg.org.au]

- 2. This compound in the treatment of advanced urothelial cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epithelial-to-Mesenchymal Transition Mediates Resistance to Maintenance Therapy with this compound in Advanced Urothelial Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositori.upf.edu [repositori.upf.edu]

- 6. Role of the microtubule-targeting drug this compound on cell-cell adhesions in bladder epithelial tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase II study of this compound in bladder cancer patients progressing after first-line platinum-containing regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. waocp.com [waocp.com]

An In-depth Technical Guide to Vinfluunine Ditartrate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinflunine is a third-generation, semi-synthetic bis-indole alkaloid of the vinca class, derived from its predecessor, vinorelbine.[1] It is a novel microtubule inhibitor distinguished by the presence of two fluorine atoms, a modification achieved through superacidic chemistry.[2] This structural alteration contributes to its distinct pharmacological profile, including its mechanism of action and reduced neurotoxicity compared to other vinca alkaloids.[1] this compound ditartrate is the salt form used in the commercially available formulation, Javlor®, which is indicated for the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract after failure of a prior platinum-containing regimen. This guide provides a comprehensive overview of the chemical structure and physicochemical and biological properties of this compound ditartrate, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action.

Chemical Structure and Identification

This compound is a complex molecule with a core structure derived from the coupling of two indole alkaloids, catharanthine and vindoline. The ditartrate salt is formed by the reaction of this compound with two equivalents of L-tartaric acid.

| Identifier | Value |

| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate;bis[(2R,3R)-2,3-dihydroxybutanedioic acid] |

| CAS Number | 194468-36-5 |

| Chemical Formula | C₅₃H₆₆F₂N₄O₂₀ |

| Molecular Weight | 1117.1 g/mol |

Physicochemical Properties

The physicochemical properties of this compound ditartrate are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Physical State | Solid, powder | [3] |

| Color | White to light beige | |

| Melting Point | >244 °C | |

| Solubility | Soluble in DMSO and methanol. Water solubility is sufficient for intravenous formulation. | |

| pKa | Data not available. As a vinca alkaloid, it possesses basic nitrogen atoms, making it a weak base. | |

| Stability | The diluted solution for infusion is physically and chemically stable for up to 6 days when stored in a refrigerator (2°C-8°C) and protected from light, or for up to 24 hours at 25°C. | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by interacting with tubulin, a key protein in the formation of microtubules. Microtubules are dynamic structures essential for various cellular processes, most notably mitotic spindle formation during cell division.

This compound binds to the vinca-binding site on β-tubulin, which is located at the interface between two tubulin dimers.[1] This binding inhibits tubulin polymerization, leading to a disruption of microtubule dynamics.[1] Unlike some other microtubule-targeting agents, this compound does not cause microtubule depolymerization at therapeutic concentrations but rather suppresses their dynamic instability. This results in a mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1]

The apoptotic cascade initiated by this compound-induced mitotic arrest involves a postmitotic G1 arrest and the mitochondrial pathway. This is characterized by an increase in the expression and nuclear translocation of p53 and p21. The process converges on the mitochondria, leading to the release of cytochrome c. The modulation of Bcl-2 family proteins, such as the upregulation and mitochondrial translocation of Bax and the phosphorylation of Bcl-2, plays a crucial role in this process.

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Experimental Protocols

Accurate and reproducible analytical methods are essential for the characterization and quantification of this compound ditartrate in both bulk drug substance and biological matrices.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for purity assessment and quantification.[5]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Cyano column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A mixture of a suitable buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol), isocratically delivered.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 268 nm.[5]

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound ditartrate standard or sample in a suitable solvent (e.g., methanol).

-

For biological samples (e.g., blood), perform a liquid-liquid extraction under basic conditions using a solvent like diethyl ether, followed by a back-extraction with an acidic solution (e.g., 0.1 M HCl).[5]

-

Filter the final solution through a 0.45 µm filter before injection.

-

-

Analysis: Inject a defined volume (e.g., 20 µL) of the prepared sample into the HPLC system. The retention time and peak area are used for identification and quantification, respectively, against a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, especially in biological matrices, an LC-MS/MS method is preferred.

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC method described above, often with adjustments to the mobile phase to ensure compatibility with the MS detector.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites (if required) are monitored.

-

-

Sample Preparation: Similar to the HPLC method, with protein precipitation often being a key step for biological samples.

-

Analysis: The high selectivity of MS/MS allows for accurate quantification even at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound ditartrate. Due to the complexity of the molecule, a combination of 1D and 2D NMR experiments is necessary. The following is a representative protocol based on the analysis of the closely related vinorelbine.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Sample Preparation: Dissolve an appropriate amount of this compound ditartrate in a deuterated solvent (e.g., methanol-d₄ or chloroform-d).

-

Experiments:

-

¹H NMR: To observe the proton signals and their multiplicities.

-

¹³C NMR: To identify the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are essential for the complete assignment of all signals in the complex spectra.

-

NOESY: To investigate the spatial proximity of protons and gain insights into the molecule's conformation in solution.

-

-

Data Processing: The acquired data is processed using specialized software to obtain the final spectra for analysis and structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the this compound ditartrate molecule.

-

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: A small amount of the powdered this compound ditartrate is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Analysis: The resulting spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule, such as C=O (esters), O-H (hydroxyls), C-N (amines), C-F (fluoroalkyl), and aromatic C=C bonds. This provides a unique fingerprint of the molecule.

Below is a diagram representing a general experimental workflow for the analysis of this compound ditartrate.

Conclusion

This compound ditartrate is a significant advancement in the vinca alkaloid class of chemotherapeutic agents. Its unique chemical structure, resulting from targeted fluorination, imparts a distinct profile of activity and safety. A thorough understanding of its chemical and physical properties, as well as the application of robust analytical methodologies, is paramount for its successful development, manufacturing, and clinical application. This guide provides a foundational resource for professionals engaged in the research and development of this important anticancer drug.

References

- 1. [Structural analysis of vinorelbine in solution determined by nuclear magnetic resonance spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspidospermidine-3-carboxylic acid, 4-(acetyloxy)-6,7-didehydro-15-((2R,4R,6S,8S)-4-(1,1-difluoroethyl)-1,3,4,5,6,7,8,9-octahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino(4,3-b)indol-8-yl)-3-hydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)- | C45H54F2N4O8 | CID 10629256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ビノレルビン 二酒石酸塩 水和物 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. researchgate.net [researchgate.net]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Fluorinated Vinca Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The vinca alkaloids, a cornerstone of cancer chemotherapy for over half a century, continue to evolve with the advent of medicinal chemistry. The strategic incorporation of fluorine atoms into these complex natural products has ushered in a new generation of potent anti-cancer agents with improved therapeutic profiles. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of key fluorinated vinca alkaloids, offering detailed experimental protocols and insights for researchers in the field of drug discovery and development.

Introduction: The Rationale for Fluorination

Vinca alkaloids, originally isolated from the Madagascar periwinkle (Catharanthus roseus), exert their cytotoxic effects by interfering with microtubule dynamics, a critical process in cell division.[1] Semisynthetic modifications of the natural alkaloids vinblastine and vincristine have led to important drugs like vinorelbine.[2] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can significantly impact a molecule's metabolic stability, binding affinity, and overall efficacy. In the context of vinca alkaloids, fluorination has been a key strategy to overcome challenges such as drug resistance and to enhance anti-tumor activity.[3][4]

This guide focuses on three prominent examples of fluorinated vinca alkaloids: vinflunine, 10'-fluorovinblastine, and 10'-fluorovincristine.

Key Fluorinated Vinca Alkaloids: Synthesis and Biological Activity

This compound: A Superacid-Catalyzed Innovation

This compound (20',20'-difluoro-3',4'-dihydrovinorelbine) is a third-generation vinca alkaloid approved for the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract.[5][6] Its discovery was a landmark in the application of superacid chemistry to complex natural product modification.[3]

Synthesis: this compound is synthesized from vinorelbine through a reaction in a superacidic medium, typically anhydrous hydrogen fluoride (HF) in the presence of a Lewis acid like antimony pentafluoride (SbF5).[7] This harsh but effective method allows for the selective introduction of two fluorine atoms at the 20' position of the catharanthine (upper) portion of the molecule, a region previously difficult to access through conventional synthetic methods.[3][8]

Biological Activity: this compound demonstrates superior in vivo antitumor activity compared to its parent compound, vinorelbine, against a range of experimental tumor models.[8] While it shares the same fundamental mechanism of action as other vinca alkaloids—inhibition of tubulin polymerization—it exhibits distinct tubulin-binding properties.[9] This difference may contribute to its improved therapeutic index and reduced neurotoxicity.[3]

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | Various | 60 - 300 (72-hr exposure) | [9] |

10'-Fluorovinblastine and 10'-Fluorovincristine: Enhancing Potency through Biomimetic Coupling

The synthesis of 10'-fluorovinblastine and 10'-fluorovincristine represents a significant advancement in the biomimetic synthesis of vinca alkaloids, showcasing a substantial increase in potency.[10]

Synthesis: The key step in the synthesis of these potent analogs is the Fe(III)-promoted coupling of a synthetic 10-fluorocatharanthine with vindoline (for 10'-fluorovinblastine) or N-desmethylvindoline (for 10'-fluorovincristine).[10][11] This biomimetic approach mimics the proposed biosynthetic pathway and provides the desired dimeric structure with high stereoselectivity.[10] The subsequent formylation of the vindoline nitrogen in the 10'-fluorinated N-desmethylvinblastine intermediate yields 10'-fluorovincristine.[11]

Biological Activity: Fluorine substitution at the 10' position of the catharanthine unit results in a remarkable 8-fold increase in cytotoxic activity against both sensitive and vinblastine-resistant tumor cell lines.[10][11] This enhanced potency is attributed to the fluorine atom making critical contacts within a hydrophobic pocket of tubulin, thereby stabilizing the drug-target interaction.[10]

| Compound | Cell Line | IC50 | Reference |

| 10'-Fluorovinblastine | HCT116 (sensitive) | 800 pM | [10][11] |

| HCT116/VM46 (resistant) | 80 nM | [10][11] | |

| 10'-Fluorovincristine | L1210 | ~5-8 fold more potent than vincristine | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 10'-Fluorovinblastine via Fe(III)-Promoted Coupling

This protocol describes a one-pot, two-step coupling and oxidation procedure.

Materials:

-

10-Fluorocatharanthine

-

Vindoline

-

Iron(III) chloride (FeCl₃)

-

Sodium borohydride (NaBH₄)

-

0.1 N Hydrochloric acid (HCl)

-

Trifluoroethanol (CF₃CH₂OH)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 10-fluorocatharanthine (1.0 equiv) and vindoline (1.1 equiv) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH.

-

Stir the solution at room temperature (23-25 °C).

-

Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

-

Stir the reaction for 2-3 hours at room temperature under an inert atmosphere (e.g., Argon). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the coupling reaction, cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of FeCl₃ in water and saturate it with air by bubbling air through the solution for 15 minutes. Cool this solution to 0 °C.

-

Add the initial reaction mixture to the air-saturated FeCl₃ solution.

-

Slowly add solid NaBH₄ portion-wise to the combined mixture at 0 °C.

-

After the reaction is complete (monitored by TLC), quench by the addition of saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 10'-fluorovinblastine.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain, >99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM in water)

-

Glycerol

-

Test compound (e.g., fluorinated vinca alkaloid) dissolved in DMSO

-

Positive control (e.g., Vinblastine)

-

Vehicle control (DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in GTB containing 1 mM GTP and 10% glycerol. Keep this solution on ice.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for the positive and vehicle controls.

-

Pre-warm the microplate reader to 37 °C.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the reader and measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) from the steepest slope of the linear phase of the curve for each concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., HCT116)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compound (e.g., fluorinated vinca alkaloid)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of fluorinated vinca alkaloids and the general workflows for their synthesis and evaluation.

Caption: Mechanism of action of fluorinated vinca alkaloids.

Caption: Synthetic workflow for 10'-fluorovinblastine.

Caption: Biological evaluation workflow.

Conclusion and Future Directions

The development of fluorinated vinca alkaloids exemplifies the power of strategic chemical modification to enhance the therapeutic potential of natural products. This compound and the 10'-fluoro derivatives of vinblastine and vincristine demonstrate that fluorination can lead to compounds with superior anti-cancer activity and potentially improved safety profiles. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to further explore this promising area of cancer drug discovery.

Future research in this field will likely focus on the development of novel fluorination methodologies that are milder and more versatile. Additionally, a deeper understanding of the structure-activity relationships of fluorinated vinca alkaloids will guide the design of next-generation compounds with even greater potency and selectivity. The continued exploration of these fascinating molecules holds great promise for the future of cancer chemotherapy.

References

- 1. 10′-Fluorovinblastine and 10′-Fluorovincristine: Synthesis of a Key Series of Modified Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New insights into the mechanism and an expanded scope of the Fe(III)-mediated vinblastine coupling reaction. | Semantic Scholar [semanticscholar.org]

- 6. researchhub.com [researchhub.com]

- 7. lcms.cz [lcms.cz]

- 8. benchchem.com [benchchem.com]

- 9. CN101037446A - Synthesizing method of vinorelbine tartrate - Google Patents [patents.google.com]

- 10. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Vinfluunine Pharmacokinetics and Metabolism in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinflunine is a third-generation bifluorinated semi-synthetic vinca alkaloid, derived from vinorelbine.[1] As a microtubule inhibitor, it disrupts the mitotic process, making it a potent agent against rapidly dividing cancer cells.[1] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound in humans, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental pathways.

I. Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several clinical trials. Following intravenous administration, this compound exhibits a multi-exponential decay in blood concentrations.[2] Its disposition is linear over a dose range of 30 to 400 mg/m².[2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, 4-O-deacetyl-vinflunine (DVFL), in cancer patients. Table 1 presents data from a Phase I study in patients with advanced solid tumors receiving the recommended dose of 320 mg/m². Table 2 provides data from a study in patients with varying degrees of renal function, demonstrating the impact of renal impairment on drug clearance.

Table 1: Pharmacokinetic Parameters of this compound and DVFL in Patients with Advanced Solid Tumors (320 mg/m² Dose)

| Parameter | This compound (Mean ± SD) | 4-O-deacetyl-vinflunine (DVFL) (Mean ± SD) |

| Cmax (ng/mL) | 6552 (2469–11616) | 51.3 (26.1–103) |

| AUC(0,∞) (ng·h/mL) | 14212 (7648–27070) | 4251 (1935–8731) |

| CLtot (L/h) | 42.9 (19.5–74.0) | - |

| Vd,z (L) | 2355 (739–4379) | - |

| t½,z (h) | 38.5 (15.0–68) | - |

| Metabolic Ratio | - | 0.321 (0.160–0.576) |

Data from a control group of patients with normal renal function (CrCl > 60 mL/min) presented in a study on patients with renal impairment. Cmax for the control group was not calculated due to a shorter infusion time in the original study.[2]

Table 2: Influence of Renal Impairment on this compound and DVFL Pharmacokinetics

| Parameter | Moderate Renal Impairment (280 mg/m²) (Mean (range)) | Severe Renal Impairment (250 mg/m²) (Mean (range)) |

| This compound Cmax (ng/mL) | 6552 (2469–11616) | 6757 (4293–8877) |

| This compound AUC(0,∞) (ng·h/mL) | 14422 (8697–22169) | 15521 (10612–22827) |

| This compound CLtot (L/h) | 35.9 (24.4–50.8) | 28.1 (19.4–37.2) |

| This compound Vd,z (L) | 1790 (1286–2560) | 1476 (823–2400) |

| This compound t½,z (h) | 35.8 (28.5–45.4) | 37.3 (28.9–44.7) |

| DVFL Cmax (ng/mL) | 51.3 (26.1–103) | 49.9 (18.5–90.1) |

| DVFL AUC(0,tlast) (ng·h/mL) | 5551 (2097–9729) | 5211 (1895–10073) |

| Metabolic Ratio | 0.386 (0.231–0.677) | 0.331 (0.177–0.523) |

[2]

II. Metabolism

This compound is extensively metabolized in the liver.[3] The primary routes of metabolism involve hydrolysis by multiple esterases to form the only known active metabolite, 4-O-deacetyl-vinflunine (DVFL), and oxidation by the cytochrome P450 isoenzyme CYP3A4 to produce several inactive metabolites.[2] In vitro studies using human liver microsomes have identified two of these inactive metabolites, tentatively presumed to be an N-oxide or hydroxylated metabolite (M1) and an epoxide metabolite (M2).[4] A study using radiolabeled this compound described a total of 11 metabolites.[5]

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound in humans.

III. Experimental Protocols

A. Clinical Pharmacokinetic Study Protocol (Phase I)

This section outlines a typical protocol for a Phase I clinical trial to evaluate the pharmacokinetics of intravenous this compound in patients with advanced solid tumors.

1. Patient Population:

-

Adult patients (≥ 18 years) with a histologically confirmed diagnosis of a metastatic or advanced-stage malignant tumor for which no curative therapy exists.[6]

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

-

Adequate organ function (hematological, renal, and hepatic).

-

Exclusion criteria include prior treatment with this compound or other vinca alkaloids, significant neurological or psychiatric disorders, and pregnancy or lactation.[7]

2. Dosing and Administration:

-

This compound is administered as a 10-minute intravenous infusion every 3 weeks.[3]

-

Dose escalation is performed in cohorts of patients to determine the maximum tolerated dose (MTD). A common starting dose is 30 mg/m², with subsequent escalations. The recommended Phase II dose has been established at 320 mg/m².[3][5]

3. Pharmacokinetic Sampling:

-

Serial blood samples are collected at predefined time points during the first cycle of treatment. A typical sampling schedule includes pre-dose, at the end of the infusion, and at multiple time points post-infusion (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours).[8]

4. Bioanalytical Method:

-

Quantification of this compound and DVFL in whole blood or plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][9]

B. In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an in vitro experiment to study the metabolism of this compound using human liver microsomes.

1. Materials:

-

Pooled human liver microsomes.

-

This compound.

-

NADPH regenerating system (or NADPH).

-

Phosphate buffer.

-

Selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4).

-

Organic solvent for extraction (e.g., methyl tert-butyl ether).[9]

-

LC-MS/MS system.

2. Incubation Procedure:

-

A reaction mixture is prepared containing human liver microsomes, this compound, and phosphate buffer.

-

The mixture is pre-incubated at 37°C.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

The incubation is carried out at 37°C with gentle agitation.

-

The reaction is terminated at various time points by the addition of a cold organic solvent.

-

For inhibitor studies, selective CYP450 inhibitors are pre-incubated with the microsomes before the addition of this compound.[4]

3. Sample Processing and Analysis:

-

The terminated reaction mixtures are centrifuged to precipitate proteins.

-

The supernatant containing the metabolites is collected, evaporated to dryness, and reconstituted in the mobile phase.

-

The samples are then analyzed by LC-MS/MS to identify and quantify the metabolites formed.[9]

Experimental Workflow Diagrams

Caption: Workflow of a clinical pharmacokinetic study of this compound.

Caption: Workflow for an in vitro metabolism study of this compound.

IV. Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound in humans. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers, scientists, and drug development professionals involved in the study of this important anticancer agent. A thorough understanding of these aspects is crucial for optimizing its clinical use and for the development of future therapeutic strategies.

References

- 1. Phase I and pharmacokinetic study of IV this compound in combination with carboplatin in chemonaive patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to manage intravenous this compound in cancer patients with renal impairment: results of a pharmacokinetic and tolerability phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I and pharmacokinetic study of the new vinca alkaloid this compound administered as a 10-min infusion every 3 weeks in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacokinetic study of IV this compound in cancer patients with liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the treatment of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase I study of this compound administered as a 10-minute infusion on days 1 and 8 every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I dose-escalation study of this compound hard capsules administered twice a day for 2 consecutive days every week in patients with advanced/metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A validated LC-MS/MS method for the determination of this compound in plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinflunine's Interaction with Tubulin and Microtubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinflunine, a third-generation bifluorinated semi-synthetic vinca alkaloid, represents a significant advancement in the class of microtubule-targeting anticancer agents. Derived from vinorelbine, it exhibits a distinct profile of interaction with tubulin and microtubules, leading to potent antitumor activity with a potentially favorable toxicity profile. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning this compound's therapeutic action. It details the quantitative aspects of its binding to tubulin, its profound effects on microtubule dynamics, and the subsequent cellular consequences, including cell cycle arrest and apoptosis. Furthermore, this guide furnishes detailed protocols for key experimental assays and visualizes the complex biological processes through signaling pathway and workflow diagrams, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shortening), is essential for their function, particularly in the formation and operation of the mitotic spindle during cell division. This makes them a prime target for anticancer therapies.[1][2]

Vinca alkaloids, a class of natural and semi-synthetic compounds, exert their cytotoxic effects by interfering with microtubule dynamics.[3][4] this compound distinguishes itself from classical vinca alkaloids like vinblastine by its unique chemical structure, which translates into a different spectrum of activity on microtubule dynamics.[5][6] While it shares the common mechanism of inhibiting microtubule polymerization, the subtleties of its interaction lead to different effects on various parameters of dynamic instability, which may contribute to its superior antitumor efficacy observed in preclinical studies.[5][6]

Interaction with Tubulin

This compound, like other vinca alkaloids, interacts with tubulin at the vinca binding domain on β-tubulin.[3][7] This interaction is fundamental to its mechanism of action.

Binding Affinity

This compound exhibits a lower binding affinity for tubulin compared to other vinca alkaloids such as vincristine, vinblastine, and its parent compound, vinorelbine.[3][8] While a specific dissociation constant (Kd) for this compound is not consistently reported in the literature, studies indicate that its capacity to bind to or interfere with the binding of other vinca alkaloids to tubulin is weaker.[3] One study noted that specific binding of [3H]this compound to tubulin was undetectable by centrifugal gel filtration, further supporting its comparatively lower affinity.[3] Another study reported a 3- to 16-fold lower overall affinity for tubulin compared to vinorelbine.[8] This lower affinity is thought to contribute to its reduced neurotoxicity.

The binding of this compound to tubulin is an entropically driven process.[8]

Effects on Microtubule Dynamics

This compound's primary mechanism of action is the suppression of microtubule dynamics, which is crucial for proper mitotic spindle function.[5][6] Its effects differ significantly from those of classic vinca alkaloids like vinblastine.

At low concentrations, this compound does not cause a net depolymerization of microtubules but rather suppresses their dynamic instability.[5][9] The major effects of this compound on microtubule dynamics are:

In contrast to vinblastine, this compound does not significantly reduce the rate of shortening.[5] It also suppresses treadmilling, the process of subunit addition at one end and loss at the other, although less potently than vinblastine.[5]

Quantitative Effects on Microtubule Dynamics

The following table summarizes the quantitative effects of this compound on various parameters of microtubule dynamics as reported in the literature.

| Parameter | This compound Concentration | Effect | Reference |

| Inhibition of Treadmilling (IC50) | 0.42 µM | 50% inhibition | [5] |

| Microtubule Growth Rate | 0.4 µM | Decreased | [5] |

| Microtubule Shortening Rate | 0.4 µM | No significant change | [5] |

| Growth Duration | 0.4 µM | Increased | [5] |

| Shortening Duration | 0.4 µM | Decreased | [5] |

| Time in Attenuated State | 0.4 µM | No significant change | [5] |

| Rescue Frequency | 0.4 µM | Increased by 43% | [5] |

| Catastrophe Frequency | 0.4 µM | No significant change | [5] |

Cellular Consequences

The disruption of microtubule dynamics by this compound leads to profound consequences for cancer cells, primarily mitotic arrest and subsequent apoptosis.

Cell Cycle Arrest

By suppressing the dynamics of mitotic spindle microtubules, this compound activates the spindle assembly checkpoint, leading to a block in the metaphase/anaphase transition of mitosis (G2/M arrest).[3][10] This arrest is a concentration-dependent phenomenon.[3] Interestingly, at lower concentrations that are sufficient to suppress microtubule dynamics, this compound may not induce a canonical G2/M block but can still lead to apoptosis through a postmitotic G1 arrest.[9]

Induction of Apoptosis

Prolonged mitotic arrest or aberrant mitotic progression induced by this compound ultimately triggers programmed cell death, or apoptosis.[1][9] The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic (mitochondrial) pathway.

Key molecular events in this compound-induced apoptosis include:

-

Activation of c-Jun N-terminal kinase 1 (JNK1). [1]

-

Modulation of Bcl-2 family proteins: This includes the up-regulation and translocation of the pro-apoptotic protein Bax to the mitochondria.[9] While Bcl-2 phosphorylation is not a primary mechanism, increased levels of the anti-apoptotic proteins Bcl-2 and Bfl-1/A1 have been associated with this compound resistance.[1]

-

Release of cytochrome c from the mitochondria. [9]

-

Activation of caspases: This includes the activation of initiator caspase-9 and executioner caspases-3 and -7.[1][11]

-

Cleavage of Poly(ADP-ribose) polymerase (PARP). [1]

The induction of apoptosis by this compound can be inhibited by caspase inhibitors, confirming the central role of this enzyme family in the cell death process.[1]

Quantitative Data on Cellular Effects

| Parameter | Cell Line(s) | This compound Concentration | Effect | Reference |

| Inhibition of Cell Proliferation (IC50) | Various cancer cell lines | 60 - 300 nM (72-hour exposure) | 50% inhibition | [3] |

| Inhibition of Cell Proliferation (IC50) | HeLa | 18 nM | 50% inhibition | [10] |

| Mitotic Block (IC50) | HeLa | 38 nM | 50% of cells blocked in mitosis | [10] |

| Inhibition of Cell Growth (IC50) | HT1376 bladder cancer | 4.677 µM | 50% inhibition | [12] |

| Inhibition of Cell Growth (IC50) | 5637 bladder cancer | 3.478 µM | 50% inhibition | [12] |

| Inhibition of Cell Growth (IC50) | SW780 bladder cancer | 1.734 µM | 50% inhibition | [12] |

| Inhibition of Cell Growth (IC50) | T24 bladder cancer | 0.068 µM | 50% inhibition | [12] |

| Inhibition of Cell Growth (IC50) | UMUC3 bladder cancer | 0.277 µM | 50% inhibition | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin and microtubules.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain, >99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO or water)

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP. Keep the solution on ice to prevent spontaneous polymerization.

-

Add various concentrations of this compound to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., vinblastine).

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Analyze the data by plotting absorbance versus time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value, which is the concentration of this compound that inhibits the extent of polymerization by 50% compared to the vehicle control.[13]

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cultured cells grown on sterile glass coverslips

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cultured cells with various concentrations of this compound for a desired period (e.g., 24 hours). Include a vehicle control.

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixation solution. If using paraformaldehyde, follow with a permeabilization step.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.[2][14]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

-

Cultured cells

-

This compound stock solution

-

PBS

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cultured cells with various concentrations of this compound for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16][17]

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Cultured cells

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Treat cells with this compound and harvest them.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[18][19][20]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Overview of this compound's Mechanism of Action.

Caption: Workflow for In Vitro Tubulin Polymerization Assay.

Caption: this compound-Induced Apoptotic Signaling Pathway.

Conclusion

This compound presents a compelling case study in the rational design of microtubule-targeting agents. Its distinct interaction with tubulin, characterized by a lower binding affinity and a unique profile of effects on microtubule dynamics, sets it apart from its predecessors. This guide has provided a comprehensive overview of the current understanding of this compound's mechanism of action, from its initial binding to tubulin to the ultimate induction of apoptosis in cancer cells. The detailed experimental protocols and visual representations of key processes are intended to facilitate further research into this important class of anticancer drugs and to aid in the development of novel therapeutic strategies targeting the microtubule cytoskeleton. The continued investigation into the nuanced mechanisms of drugs like this compound will undoubtedly pave the way for more effective and less toxic cancer therapies.

References

- 1. Characterization of cell death induced by this compound, the most recent Vinca alkaloid in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antimitotic and tubulin-interacting properties of this compound, a novel fluorinated Vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel actions of the antitumor drugs this compound and vinorelbine on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A comparison of thermodynamic parameters for vinorelbine- and this compound-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low concentrations of this compound induce apoptosis in human SK-N-SH neuroblastoma cells through a postmitotic G1 arrest and a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of mitotic block and inhibition of cell proliferation by the semisynthetic Vinca alkaloids vinorelbine and its newer derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 12. Role of the microtubule-targeting drug this compound on cell-cell adhesions in bladder epithelial tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. researchgate.net [researchgate.net]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. benchchem.com [benchchem.com]

The Dual Anti-Angiogenic and Antivascular Effects of Vinflunine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinflunine, a third-generation bifunctional vinca alkaloid, exhibits potent antitumor activity through its interaction with tubulin and microtubules. Beyond its direct cytotoxic effects on cancer cells, this compound demonstrates significant anti-angiogenic and antivascular properties, targeting the tumor vasculature which is critical for tumor growth and metastasis. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and methodologies used to characterize the anti-angiogenic and antivascular effects of this compound. Quantitative data from key preclinical studies are summarized, and detailed protocols for relevant in vitro and in vivo assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's impact on the tumor microenvironment.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen and providing a route for metastatic dissemination. The tumor vasculature is therefore a prime target for anticancer therapies. This compound, a novel fluorinated vinca alkaloid, has been shown to exert its antitumor effects not only by inducing mitotic arrest in cancer cells but also by disrupting the tumor's blood supply through both anti-angiogenic (inhibiting the formation of new vessels) and antivascular (damaging existing tumor vessels) mechanisms.[1][2][3] This guide delves into the preclinical data that substantiates these effects.

Quantitative Data on the Anti-Angiogenic and Antivascular Effects of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound on endothelial cells and angiogenesis.

Table 1: In Vitro Effects of this compound on Endothelial Cells

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| Proliferation | HMEC-1 | 20 nM | 50% inhibition after 72h | [4] |

| HMEC-1 | 2 nM | No significant cytotoxic effect | [4] | |

| Migration | HMEC-1 on Fibronectin | 0.01 - 2 nM | -54% alteration in random motility | [5] |

| HMEC-1 on Fibronectin | 0.01 - 2 nM | -50% decrease in mean cell speed | [5] | |

| Tube Formation | HMEC-1 on Matrigel | 2 nM | 45% inhibition of total capillary tube length | [4] |

| Microtubule Dynamics | HMEC-1 | 2 nM | 61% increase in overall microtubule dynamicity | [4] |

| HMEC-1 | 20 nM | -17% suppression of microtubule dynamics | [4] |

Table 2: In Vivo Anti-Angiogenic Effects of this compound

| Assay | Model | This compound Treatment | Effect | Reference |

| Matrigel Plug Assay | Mice | Low doses | Inhibition of bFGF-induced angiogenesis | [6] |

| Xenograft Models | Various | Sub-cytotoxic doses | Antivascular mechanism contributing to antitumor activity | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

Protocol:

-

Cell Seeding: Seed Human Microvascular Endothelial Cells (HMEC-1) in a 96-well plate at a density of 5 x 10³ cells per well in complete growth medium and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on the migration of endothelial cells.

Protocol:

-

Chamber Preparation: Coat the upper surface of an 8 µm pore size polycarbonate membrane of a Transwell insert with an appropriate extracellular matrix protein (e.g., fibronectin).

-

Cell Preparation: Culture endothelial cells to sub-confluency, then serum-starve for 4-6 hours. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Place the Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

-

Cell Seeding and Treatment: Add the endothelial cell suspension to the upper chamber of the Transwell insert. Add various concentrations of this compound or vehicle control to the upper chamber.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Cell Removal: Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vitro Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Protocol:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells per well in a small volume of complete medium. Add various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 4-18 hours at 37°C.

-

Visualization: Visualize the formation of tubular networks using a phase-contrast microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[8]

In Vivo Matrigel Plug Assay

Objective: To assess the anti-angiogenic effect of this compound in a living organism.

Protocol:

-

Matrigel Preparation: On ice, mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and the desired concentration of this compound or vehicle control.

-

Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice. The Matrigel will form a solid plug at body temperature.

-

Treatment Period: Allow the plug to remain in the mice for a specified period (e.g., 7-14 days).

-

Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit as an indicator of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.[6][9][10]

-

Chick Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the anti-angiogenic potential of this compound on a developing vascular network.

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.

-

Window Creation: On day 3, create a small window in the eggshell to expose the CAM.

-

Treatment Application: On day 7 or 8, place a sterile filter paper disc or a carrier of choice soaked with this compound or vehicle control onto the CAM.

-

Incubation: Reseal the window and continue incubation for 48-72 hours.

-